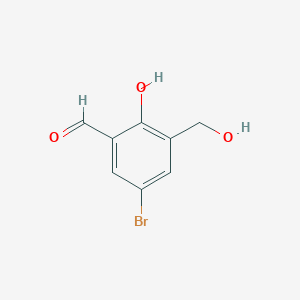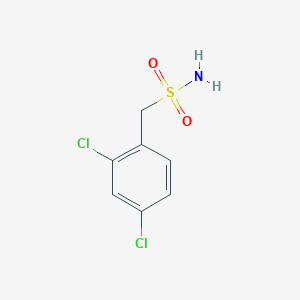
Boron;hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron hydrides, also known as boranes, are a class of compounds consisting of boron and hydrogen. These compounds are known for their unique structures and bonding, which often involve three-centered two-electron bonds. Boron hydrides are typically volatile and highly reactive, making them of significant interest in both theoretical and applied chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boron hydrides can be synthesized through various methods. One common approach involves the reaction of boron trifluoride with a hydride source such as sodium borohydride or lithium aluminum hydride. For example: [ 3 \text{LiAlH}_4 + 4 \text{BF}_3 \rightarrow 2 \text{B}_2\text{H}_6 + 3 \text{LiAlF}_4 ] This reaction produces diborane, a simple boron hydride .
Industrial Production Methods: Industrial production of boron hydrides often involves the pyrolysis of boron compounds or the controlled protolysis of boron-containing precursors. These methods require careful handling due to the reactivity and potential toxicity of the intermediates and products .
Analyse Chemischer Reaktionen
Types of Reactions: Boron hydrides undergo a variety of chemical reactions, including:
Oxidation: Boron hydrides can be oxidized to form boron oxides and water. For example: [ \text{B}_2\text{H}_6 + 3 \text{O}_2 \rightarrow \text{B}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Reduction: Boron hydrides can act as reducing agents, reducing other compounds while being oxidized themselves.
Substitution: Boron hydrides can react with alkenes to form alkyl boranes. For example: [ \text{B}_2\text{H}_6 + 6 \text{CH}_2=\text{CHR} \rightarrow 2 \text{B}(\text{CH}_2\text{CH}_2\text{R})_3 ]
Common Reagents and Conditions: Common reagents used in reactions with boron hydrides include oxygen, halogens, and alkenes. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: Major products formed from reactions of boron hydrides include boron oxides, borate esters, and alkyl boranes .
Wissenschaftliche Forschungsanwendungen
Boron hydrides have a wide range of scientific research applications:
Hydrogen Storage: Boron hydrides are studied as potential hydrogen storage materials due
Eigenschaften
IUPAC Name |
boron;hydride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.H/q;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCMDEKQJFGURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[B] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
11.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-methoxyphenyl)methyl]-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3213139.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3213148.png)
![N-(3-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3213161.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3213166.png)
![N-(2-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3213187.png)
![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3213188.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B3213197.png)

![2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B3213213.png)

![N-benzyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3213225.png)
